
(S)-Sulindac
Vue d'ensemble
Description
(S)-Sulindac is the S-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, a sulfoxide prodrug metabolized into its active sulfide (SSide) and inactive sulfone (SSone) forms . Sulindac exhibits dual anti-inflammatory and anticancer properties, primarily through COX inhibition and COX-independent mechanisms such as apoptosis induction and cell cycle modulation . Notably, this compound and its R-epimer demonstrate comparable biological activities in both normal and cancer cells. For example, both epimers protect normal lung cells from oxidative stress while enhancing oxidative stress-induced killing of lung cancer cells .
Méthodes De Préparation
Asymmetric Sulfide Oxidation
The cornerstone of (S)-Sulindac synthesis lies in the enantioselective oxidation of the prochiral sulfide precursor, 5-fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-1H-indene-3-acetic acid , to the sulfoxide. Two dominant catalytic approaches are employed:
Kagan Sulfoxidation
The Sharpless-Kagan method utilizes a titanium-based chiral catalyst to achieve high stereoselectivity. In a landmark study, Shibata and Toru demonstrated the oxidation of the sulfide precursor using:
-
Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄) and (S,S)-diethyl tartrate (DET)
-
Oxidant : Cumene hydroperoxide (CHP)
-
Conditions : Dichloromethane (CH₂Cl₂), room temperature, 16 hours
This method yielded this compound with 92% ee and 71% yield . The reaction proceeds via a radical mechanism, where the chiral titanium complex directs the oxygen transfer to the sulfide’s sulfur atom.
Iron-Catalyzed Asymmetric Oxidation
An alternative approach employs iron catalysts with chiral ligands. A 2004 study reported:
-
Catalyst : Iron(III) acetylacetonate (Fe(acac)₃) and a chiral bis(oxazoline) ligand
-
Oxidant : Hydrogen peroxide (H₂O₂)
-
Conditions : CH₂Cl₂, room temperature, 16 hours
This method achieved comparable results to the Kagan protocol, with 92% ee and 71% yield . The iron-based system offers cost advantages and avoids noble metals, enhancing scalability.
Chiral Auxiliary Approaches
Chiral auxiliaries enable stereochemical control during sulfoxide formation. The Andersen method , widely used for sulfoxides, involves:
Menthyl Sulfinate Derivatives
-
Auxiliary : (1R,2S,5R,S)-(−)-Menthyl p-toluenesulfinate
-
Mechanism : Nucleophilic displacement of the sulfinate group by the sulfide precursor
-
Outcome : High stereoselectivity (up to 99% ee ) due to the rigid chiral environment
While this method achieves exceptional ee, it requires additional steps to install and remove the auxiliary, reducing overall efficiency.
Comparative Analysis of Synthetic Methods
Method | Catalyst/Reagent | ee (%) | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Kagan Sulfoxidation | Ti(OiPr)₄, DET, CHP | 92 | 71 | High ee; established protocol | Titanium waste; cost |
Iron-Catalyzed Oxidation | Fe(acac)₃, chiral ligand | 92 | 71 | Cost-effective; sustainable | Ligand synthesis complexity |
Andersen Auxiliary | Menthyl sulfinate | 99 | N/A | Exceptional stereocontrol | Multi-step; low atom economy |
Critical Considerations in Synthesis
Over-Oxidation to Sulfone
The sulfide precursor is prone to over-oxidation to the pharmacologically inactive sulfone. Key mitigations include:
-
Controlled stoichiometry of oxidant (e.g., H₂O₂ or CHP)
-
Low-temperature conditions (0–25°C) to suppress side reactions
Racemization Risks
This compound may racemize under acidic or high-temperature conditions. Stabilization strategies involve:
Industrial-Scale Challenges
While academic methods achieve high ee, industrial production faces hurdles:
-
Catalyst cost : Titanium and chiral ligands are expensive.
-
Solvent waste : Large-scale use of CH₂Cl₂ requires recycling infrastructure.
-
Regulatory compliance : Residual metal catalysts must meet FDA limits .
Emerging Trends
Biocatalytic Approaches
Recent studies explore methionine sulfoxide reductase (MsrA) for enantioselective sulfoxide reduction. While primarily metabolic, engineered MsrA variants show potential for synthetic applications .
Flow Chemistry
Continuous-flow systems improve oxidation efficiency by enhancing heat/mass transfer, reducing reaction times, and minimizing over-oxidation .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Sulindac undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulindac sulfone, an inactive metabolite.
Reduction: Reduction of this compound can yield sulindac sulfide, which is the active form of the drug.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Sulindac sulfone: Formed through oxidation.
Sulindac sulfide: Formed through reduction.
Applications De Recherche Scientifique
Colorectal Cancer Prevention and Treatment
(S)-Sulindac has been extensively studied for its chemopreventive effects against colorectal cancer, particularly in patients with familial adenomatous polyposis (FAP):
- Polyp Reduction : Clinical trials have demonstrated that this compound significantly reduces the number and size of colorectal polyps in FAP patients. For instance, one study reported a 69% reduction in polyp burden when combined with erlotinib .
- Long-term Efficacy : Sustained treatment with this compound has shown long-term benefits in maintaining polyp suppression, with doses ranging from 100 mg to 400 mg daily effectively reducing polyp size and number over extended periods .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties:
- Neuronal Cell Death : Studies have demonstrated that the compound can induce apoptosis in neuronal cells through autophagy pathways. This mechanism could be relevant for conditions characterized by neurodegeneration .
- Potential Applications : The neuroprotective effects suggest possible applications for this compound in treating neurodegenerative diseases or conditions involving neuronal cell death.
Case Studies and Clinical Trials
A summary of notable clinical trials and studies involving this compound is presented below:
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Labayle et al. (1991) | 10 patients with FAP | 300 mg/day | 4 months | Polyps regressed completely in 6 patients |
Giardiello et al. (1993) | 22 patients with FAP | 300 mg/day | 9 months | Reduction of polyps by 56% |
Nugent et al. (1993) | 24 patients with FAP | 400 mg/day | 6 months | Significant reduction in epithelial cell proliferation |
JAMA Oncology Study (2018) | Patients with FAP | Sulindac + Erlotinib | Not specified | 69% reduction in colorectal polyp burden |
Mécanisme D'action
The mechanism of action of (S)-Sulindac involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The (S)-enantiomer of sulindac is more effective in inhibiting COX-2, which is primarily responsible for the anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of the mitochondrial pathway and the inhibition of nuclear factor kappa B (NF-κB) signaling.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Related Compounds
Sulindac Sulfide (SSide) and Sulindac Sulfone (SSone)
- Pharmacokinetics & Safety :
SSide is the active metabolite responsible for COX-1/2 inhibition (>48-fold more potent than SSone), contributing to gastrointestinal toxicity . SSone, in contrast, has minimal COX activity and a better safety profile. Phospho-sulindac (PS), a derivative, generates lower plasma levels of SSide (25% of conventional sulindac) and higher SSone levels, reducing toxicity risks .- Key Data :
Parameter | PS-derived SSone | Sulindac-derived SSone | |
---|---|---|---|
T₁/₂ (h) | 19.9 | 3.2 | |
AUC₀–24h (mM·h) | 673 | 357 | |
COX Inhibition | Weak | None |
- Mechanistic Differences :
SSide induces mitochondrial uncoupling and leukotriene suppression, while SSone primarily exerts anticancer effects via apoptosis and mTOR/VDAC signaling .
Phospho-Sulindac (PS)
- Advantages Over Conventional Sulindac :
PS reduces total metabolite exposure (44% of sulindac’s AUC₀–24h) and shifts metabolism toward SSone, minimizing SSide-associated toxicity . - Clinical Relevance :
PS’s improved safety profile makes it a promising candidate for long-term chemoprevention .
Sulindac Sulfide Amide (SSA) and α-Methyl Derivatives
- Structural Modifications :
SSA, an amide derivative, abolishes COX activity while enhancing anticancer efficacy. It maintains metabolic redox cycling (sulfide ↔ sulfoxide ↔ sulfone) akin to sulindac but with reduced toxicity . - α-Methyl Analogs :
These derivatives show improved in vitro and in vivo activity compared to sulindac, highlighting the role of structural tweaks in optimizing therapeutic windows .
Comparison with Non-Sulindac Compounds
S-Allylmercaptocysteine (SAMC)
- Mechanistic Synergy :
SAMC, a garlic-derived compound, arrests the cell cycle at G2-M, contrasting with sulindac sulfide’s G1-S blockade. Co-administration synergistically enhances apoptosis and growth inhibition in colon cancer cells . - Shared Pathways :
Both SAMC and sulindac metabolites elevate caspase-3 activity and glutathione levels, though SAMC uniquely activates JNK signaling .
Natural Compounds (Resveratrol, Curcumin)
- Efficacy Comparison :
Resveratrol and grape seed extract suppress colon tumors in mice at rates comparable to sulindac (50% reduction) but via stem cell targeting rather than COX modulation . Curcumin, like sulindac, induces G0-G1 arrest and apoptosis but differs in gene expression profiles, suggesting divergent upstream mechanisms .
Chemotherapeutic Agents (5-Fluorouracil)
- Apoptosis Pathways :
Sulindac metabolites induce apoptosis independently of p53 and COX, unlike 5-FU, which requires p53 activation. This distinction allows sulindac to remain effective in p53-deficient cancers .
Mechanistic Overview: Key Differences and Commonalities
Activité Biologique
(S)-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential anticancer activity. This article explores the biological activities of this compound, including its mechanisms of action, metabolic pathways, and effects on cancer cells and normal tissues, supported by diverse research findings.
Chemical Structure and Metabolism
This compound is a prodrug that requires metabolic conversion to its active forms: this compound sulfide (SS) and this compound sulfone (SF). The metabolism of this compound is primarily facilitated by liver enzymes and colonic bacteria. The reduction of this compound to SS is catalyzed by methionine sulfoxide reductase (Msr) A, while the oxidation to SF occurs via the cytochrome P450 enzyme system .
Table 1: Metabolic Pathways of this compound
Metabolite | Pathway | Enzyme Involved |
---|---|---|
This compound | Prodrug | - |
This compound Sulfide | Active NSAID | Methionine sulfoxide reductase A |
This compound Sulfone | Oxidative metabolite | Cytochrome P450 |
Research indicates that this compound exerts its anticancer effects through several mechanisms:
- Induction of Apoptosis : this compound sensitizes cancer cells to oxidative stress, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis. This effect is particularly pronounced in lung cancer cells .
- Inhibition of Cyclooxygenases : The active metabolite SS selectively inhibits cyclooxygenase-1 (COX-1) and COX-2 enzymes, which play crucial roles in inflammation and tumorigenesis. This inhibition leads to decreased prostaglandin synthesis, which is associated with reduced tumor growth in various cancer models .
- Autophagic Apoptosis : Studies have shown that sulindac can induce autophagic apoptosis in specific neuronal populations, suggesting a broader impact on cellular survival pathways beyond cancer cells .
Case Studies and Clinical Findings
Several studies have highlighted the efficacy of this compound in cancer prevention and treatment:
- Familial Adenomatous Polyposis (FAP) : A randomized controlled trial demonstrated that patients with FAP treated with 300 mg/day of sulindac experienced significant regression in rectal polyps compared to placebo, with polyps decreasing in number by 56% and size by 65% over nine months .
- Breast Cancer Models : In triple-negative breast cancer models, SS inhibited mammosphere growth and demonstrated significant anti-tumor activity when combined with immune checkpoint inhibitors, highlighting its potential as an adjunct therapy in immunotherapy .
Table 2: Summary of Clinical Findings on this compound
Safety Profile and Adverse Effects
Despite its therapeutic benefits, the use of sulindac can be associated with hepatotoxicity and gastrointestinal side effects. Reports indicate cases of liver injury linked to sulindac treatment, necessitating careful monitoring during therapy .
Q & A
Basic Research Questions
Q. What are the primary mechanisms through which (S)-Sulindac exerts its anticancer effects in preclinical models?
this compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, and modulates β-catenin signaling pathways, disrupting Wnt-driven oncogenesis. Preclinical studies in ApcMin/+ mice demonstrate its ability to reduce adenoma burden by inducing apoptosis in tumor epithelial cells . Methodologically, researchers should combine RNA sequencing of laser-capture microdissected (LCM) tumor cells with immunohistochemical validation of β-catenin localization .
Q. How should researchers design in vitro experiments to assess the neuroprotective effects of this compound?
Use primary cultured cortical neurons exposed to oxidative stress-inducing agents (e.g., valproic acid). Measure cell viability via MTT assays, quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA), and validate findings with Western blotting for antioxidant enzymes like SOD1. Include dose-response curves (0.1–100 µM) to identify therapeutic windows .
Q. What validated assays are recommended for quantifying this compound's effects on apoptosis and proliferation in colorectal cancer models?
In 1,2-dimethylhydrazine (DMH)-induced murine models, use TUNEL assays to measure apoptosis and Ki-67 immunohistochemistry to assess proliferation. Pair these with transcriptomic analysis of Bax/Bcl-2 ratios and cyclin-D1 expression. Ensure sample homogeneity by isolating intestinal epithelial cells via gradient centrifugation .
Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in rodent studies?
Key parameters include plasma half-life (∼7.8 hrs in rats), sulfoxide metabolite bioavailability, and tissue distribution. Administer via oral gavage at 10–30 mg/kg/day, with serial blood sampling for HPLC-MS quantification. Monitor renal clearance due to NSAID-associated nephrotoxicity risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's modulation of β-catenin signaling across cancer types?
Discrepancies arise from tumor-specific microenvironments and isoform expression (e.g., β-catenin vs. plakoglobin). Employ isogenic cell lines with CTNNB1 mutations, paired with CRISPR-Cas9 knockouts, to isolate pathway-specific effects. Use RNA-seq to identify co-regulated genes and phosphoproteomics to map upstream kinases .
Q. What integrated approaches validate this compound's anti-metastatic efficacy in pancreatic ductal adenocarcinoma (PDAC)?
Combine orthotopic PDAC xenografts with intravital imaging to track liver metastasis. Assess drug efficacy via bioluminescence and correlate with immunohistochemistry for EMT markers (e.g., vimentin). Use pharmacodynamic (PD) modeling to link plasma concentrations with β-catenin pathway inhibition .
Q. How should LCM be optimized for transcriptional studies of this compound in heterogeneous tissues?
Preserve RNA integrity by snap-freezing tissues in liquid nitrogen. Use LCM to isolate ≥500 cells per sample, followed by RNA amplification kits (e.g., NuGEN). Validate purity via qPCR for cell-type-specific markers (e.g., EpCAM for epithelial cells) .
Q. What emerging methodologies enhance detection of this compound's off-target effects?
Apply chemoproteomics (e.g., activity-based protein profiling) to identify non-COX targets. Use patient-derived organoids (PDOs) to screen for context-dependent toxicity. Pair with AI-driven molecular docking to predict off-target interactions .
Q. How can researchers model this compound's dose-response relationships in complex systems?
Employ nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Incorporate covariates like tumor volume and hepatic enzyme activity. Validate with Bayesian inference to refine dosing in adaptive trial designs .
Q. What strategies mitigate variability in this compound's efficacy across in vivo studies?
Standardize diets (e.g., low-fat vs. high-fat) to control for COX-2 modulation by lipid metabolites. Use littermate-matched controls and stratify by sex, as hormonal differences influence NSAID metabolism. Include pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to translate findings across species .
Q. Methodological Considerations
- Data Analysis : Use ANOVA with Tukey’s post-hoc tests for multi-group comparisons. For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) .
- Reproducibility : Report detailed experimental protocols (e.g., LCM settings, antibody dilutions) in supplementary materials. Follow ARRIVE guidelines for in vivo studies .
Propriétés
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-WXKFDZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149116-77-8 | |
Record name | Sulindac, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149116778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULINDAC, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P969C405OM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.